Superior Kinase Selectivity: >10,000-fold Window Over ITK and JAK3
(Rac)-PF-06250112 demonstrates an exceptionally high selectivity index for BTK over critical off-target kinases compared to the first-in-class BTK inhibitor ibrutinib. PF-06250112 exhibits a >10,000-fold selectivity for BTK over IL-2-inducible T cell kinase (ITK) and Janus kinase 3 (JAK3) [1]. In contrast, ibrutinib is known to potently inhibit ITK (IC50 = 2.2 nM) and JAK3 (IC50 = 16 nM) [2]. This high selectivity window minimizes confounding T-cell and non-BCR signaling pathway effects in preclinical models.
| Evidence Dimension | Selectivity over ITK and JAK3 |
|---|---|
| Target Compound Data | >10,000-fold selectivity for BTK over ITK and JAK3 |
| Comparator Or Baseline | Ibrutinib: ITK IC50 = 2.2 nM (4.4x BTK IC50); JAK3 IC50 = 16 nM (32x BTK IC50) |
| Quantified Difference | >10,000-fold vs. 4.4-fold (ITK) and 32-fold (JAK3) |
| Conditions | In vitro enzymatic kinase assay panel |
Why This Matters
Researchers requiring B-cell-specific pathway interrogation without confounding T-cell inhibition should prioritize PF-06250112 over ibrutinib.
- [1] Rankin AL, et al. Selective inhibition of BTK prevents murine lupus and antibody-mediated glomerulonephritis. J Immunol. 2013 Nov 1;191(9):4540-50. Supplemental Table I. doi: 10.4049/jimmunol.1301553. PMID: 24068666. View Source
- [2] Honigberg LA, et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci U S A. 2010 Jul 20;107(29):13075-80. doi: 10.1073/pnas.1004594107. PMID: 20615965. View Source
